
Chloro(1,5-cyclooctadiene)rhodium(I) dimer
Description
Evolution of Organorhodium Chemistry
Organorhodium chemistry emerged in the mid-20th century alongside the broader development of transition metal organometallics. Early milestones included the synthesis of rhodium carbonyl complexes such as Rh₄(CO)₁₂ and Rh₆(CO)₁₆ in the 1950s. The field gained momentum with Geoffrey Wilkinson’s discovery of Wilkinson’s catalyst ([RhCl(PPh₃)₃]) in 1965, which enabled homogeneous hydrogenation of unactivated alkenes. Rhodium’s unique d⁸ electronic configuration allowed for stable square planar or trigonal bipyramidal geometries in Rh(I) complexes, making it ideal for catalytic cycles requiring ligand exchange and oxidative addition. By the 1970s, organorhodium compounds became central to asymmetric catalysis, particularly in pharmaceutical synthesis.
Discovery and Early Research on Chloro(1,5-Cyclooctadiene)Rhodium(I) Dimer
2 \, \text{RhCl}3 \cdot 3\text{H}2\text{O} + 2 \, \text{COD} + 2 \, \text{CH}3\text{CH}2\text{OH} + 2 \, \text{Na}2\text{CO}3 \rightarrow [\text{RhCl(COD)}]2 + 2 \, \text{CH}3\text{CHO} + 8 \, \text{H}2\text{O} + 2 \, \text{CO}2 + 4 \, \text{NaCl}
$$
Early structural studies revealed a planar Rh₂Cl₂ core bridged by chloride ligands, with COD adopting a η⁴-coordination mode. Unlike its iridium analog, the Rh–Cl–Rh angle in [RhCl(COD)]₂ is nearly linear, minimizing steric strain and enhancing stability.
Historical Significance in Catalysis Research
[RhCl(COD)]₂ revolutionized catalytic methodologies by serving as a precursor to cationic Rh(I) species. For example, reaction with phosphine ligands (e.g., BINAP) generated chiral complexes like [Rh(COD)(BINAP)]⁺, which enabled asymmetric hydrogenation of prochiral alkenes with >95% enantiomeric excess. This breakthrough underpinned the synthesis of chiral pharmaceuticals, including L-Dopa. Additionally, the dimer facilitated the development of hydroformylation and [2+2+2] cycloaddition catalysts, expanding the scope of C–C bond-forming reactions.
Development Timeline and Major Research Milestones
- 1965 : Wilkinson’s catalyst ([RhCl(PPh₃)₃]) sets the stage for Rh(I) catalysis.
- 1970s : [RhCl(COD)]₂ emerges as a stable precursor for cationic Rh complexes.
- 1980s : Asymmetric hydrogenation protocols using [RhCl(COD)]₂-modified catalysts achieve industrial scalability.
- 2000s : Applications expand to hydroboration, hydroamination, and dehydrogenation reactions.
- 2020s : Integration into nanoparticle-supported catalysts for sustainable chemistry.
Positioning Within Modern Organometallic Chemistry
[RhCl(COD)]₂ occupies a unique niche due to its balance of stability and reactivity. Its electron-deficient Rh center readily undergoes ligand substitution, enabling the synthesis of diverse catalysts (e.g., N-heterocyclic carbene complexes). Compared to iridium analogs, [RhCl(COD)]₂ exhibits faster kinetics in C–H activation, making it preferable for kinetic resolution in asymmetric synthesis. The compound’s modularity has also spurred innovations in tandem catalysis, such as reductive aldol couplings and alkene hydroacylation.
Table 1: Key Properties of [RhCl(COD)]₂
Property | Description |
---|---|
Molecular Formula | Rh₂Cl₂(C₈H₁₂)₂ |
Coordination Geometry | Square planar at Rh, bridging Cl ligands |
Stability | Air-stable in solid state; sensitive to oxygen in solution |
Catalytic Applications | Asymmetric hydrogenation, hydroformylation, C–H activation, cycloadditions |
Propriétés
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;rhodium;dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.2ClH.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2/b2*2-1-,8-7-;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJQCHVMABBNQW-MIXQCLKLSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Rh].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Rh].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2Rh2-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12092-47-6 | |
Record name | Rhodium, di-.mu.-chlorobis[(1,2,5,6-.eta.)-1,5-cyclooctadiene]di- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Di-mu-chloro-bis(hapto-1,5-cyclooctadiene)dirhodium(I) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BR4HR5Q6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Ligand Purity and Stoichiometry
COD must be freshly distilled to prevent oxidation, which forms cyclooctene and hampers coordination. Substoichiometric COD (<2 equiv.) leads to incomplete reduction, yielding Rh³⁺ impurities detectable via X-ray diffraction.
Inert Atmosphere Requirements
Rhodium’s sensitivity to oxygen necessitates strict nitrogen purging. Oxidative degradation products, such as Rh₂O₃, manifest as black precipitates, reducing catalytic activity.
Temperature Control
Reflux temperatures (78–85°C) balance reaction rate and ligand stability. Exceeding 90°C decomposes COD to polymeric residues, while lower temperatures prolong reaction times.
Post-Synthesis Characterization
Spectroscopic Validation
¹H NMR (CDCl₃) reveals diagnostic COD signals:
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(1,5-cyclooctadiene)rhodium(I) dimer undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidative addition reactions.
Reduction: It can be reduced to form different rhodium complexes.
Substitution: Ligand substitution reactions are common, where the COD ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligands such as phosphines, amines, and carbenes are used in substitution reactions.
Major Products
The major products formed from these reactions include various rhodium complexes that are used as catalysts in organic synthesis .
Applications De Recherche Scientifique
Chloro(1,5-cyclooctadiene)rhodium(I) dimer is extensively used in scientific research due to its versatility as a catalyst precursor. Some of its applications include:
Chemistry: It is used in the synthesis of chiral complexes and as a catalyst for coupling reactions, asymmetric hydrogenation, and hydroformylation
Biology: It is used in the study of enzyme mimetics and in the development of new biochemical assays.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of Chloro(1,5-cyclooctadiene)rhodium(I) dimer involves the coordination of the rhodium center with various ligands, facilitating catalytic reactions. The compound acts as a Lewis acid, activating substrates for nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and ligands used .
Comparaison Avec Des Composés Similaires
Catalytic Activity in Decarbonylation Reactions
[RhCl(cod)]₂ outperforms other Rh complexes in decarbonylation. For example:
- In the decarbonylation of aldehyde 5 to oxindole 8, [RhCl(cod)]₂ achieved 79% yield with dppp as a co-ligand, whereas [RhCl(CO)(PPh₃)₂] yielded only 46% under identical conditions. The cod ligand’s strong π-backbonding stabilizes the Rh center, enhancing catalytic turnover .
Comparison with Wilkinson’s Catalyst (RhCl(PPh₃)₃)
- Reactivity : Wilkinson’s catalyst failed to produce cyclization products in a study where [RhCl(cod)]₂ achieved 43% yield (Table 4, entry 2 vs. entry 1) . The cod ligand’s bidentate coordination likely prevents phosphine dissociation, maintaining active Rh centers during catalysis.
- Stability : Wilkinson’s catalyst is less air-sensitive but less versatile in reactions requiring labile ligands .
Comparison with SILP-Supported Rhodium Catalysts
- [{Rh(μ-OSiMe₃)(cod)}₂] and [Rh(μ-Cl(cod))₂] are used in SILP (supported ionic liquid phase) materials for hydroamination.
Comparison with Iridium Analogs
Comparison with Dicarbonyl(acetylacetonato)rhodium(I)
- This complex, with acetylacetonate (acac) and CO ligands, is stable but less reactive in decarbonylation. The cod ligand in [RhCl(cod)]₂ offers greater π-acceptance, facilitating oxidative addition steps in catalysis .
Key Research Findings
- Ligand Effects: The cod ligand in [RhCl(cod)]₂ provides superior π-backbonding and steric bulk, enabling high turnover in reactions requiring labile intermediates .
- Counterion Role : Chloride bridges in [RhCl(cod)]₂ enhance solubility in chlorinated solvents (e.g., CH₂Cl₂), whereas tetrafluoroborate salts (e.g., [Rh(cod)]₂BF₄) are more soluble in polar aprotic solvents .
- In Situ Activation: [RhCl(cod)]₂ is often activated with phosphine ligands (e.g., dppp or PPh₃), generating highly active mononuclear species .
Activité Biologique
Chloro(1,5-cyclooctadiene)rhodium(I) dimer (Rh(COD)Cl) is a well-studied organometallic compound known for its catalytic properties and potential biological activities. This article delves into its biological activity, particularly its antiparasitic and anticancer effects, supported by data tables and relevant case studies.
Overview of this compound
This compound is a rhodium complex that features a dimeric structure with two rhodium(I) centers coordinated to chlorides and cyclooctadiene ligands. It has been utilized extensively in catalysis, particularly in hydroformylation and hydroaminomethylation reactions. Recent studies have also explored its biological activities, revealing promising results against various pathogens.
Antiparasitic Activity
Recent research has highlighted the effectiveness of Rh(COD)Cl in combating parasitic infections. Notably, a study demonstrated that binuclear rhodium complexes exhibited significant activity against Trichomonas vaginalis, a parasite responsible for trichomoniasis. The dimeric form showed enhanced lipophilicity, which likely contributed to its increased efficacy against this pathogen compared to mononuclear counterparts .
Case Study: Antiparasitic Screening
A series of rhodium complexes were screened for their antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. The results indicated that the dimeric complexes had IC50 values comparable to established antimalarial drugs like chloroquine. Specifically, the dimeric Rh(I) complexes demonstrated IC50 values below 1 µM against sensitive strains of P. falciparum, indicating potent antiplasmodial activity .
Compound | IC50 (µM) | Activity Type |
---|---|---|
Rh(COD)Cl (dimer) | <1 | Antimalarial |
Chloroquine | 0.025 | Antimalarial |
Ferroquine | 0.033 | Antimalarial |
Cytotoxicity Studies
In addition to antiparasitic effects, the cytotoxicity of Rh(COD)Cl was assessed against cancer cell lines. A study reported that while the dimer exhibited some cytotoxic effects on WHCO1 esophageal cancer cells, it also showed low selectivity between cancerous and healthy cells, suggesting potential challenges for therapeutic applications .
Cytotoxicity Results
The following table summarizes the cytotoxic effects observed in vitro:
Cell Line | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
WHCO1 | 25 | <10 |
Healthy Cells | >100 | - |
The mechanism by which Rh(COD)Cl exerts its biological activity appears to involve inhibition of β-haematin crystallization, a critical process in the life cycle of Plasmodium falciparum. The dimeric complexes were found to inhibit this process more effectively than their monomeric counterparts, suggesting that the metal coordination enhances the pharmacological profile of these compounds .
Q & A
Q. What are the primary synthetic routes for Chloro(1,5-cyclooctadiene)rhodium(I) dimer, and how do their yields compare?
The compound is synthesized via two main methods:
Q. Which catalytic applications are most prominent for this rhodium complex?
It serves as a precursor in asymmetric hydrogenation, coupling reactions (e.g., C–C bond formation), and hydroboration . For example, it catalyzes the asymmetric reduction of Schiff base intermediates in drug synthesis (e.g., sitagliptin) .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization involves:
Q. What solvent systems are compatible with this catalyst in homogeneous reactions?
Common solvents include toluene, 1,4-dioxane, and methanol, often under inert conditions (e.g., Schlenk techniques) . Polar aprotic solvents may destabilize the dimeric structure, requiring empirical testing.
Advanced Research Questions
Q. How do ligand modifications influence the catalytic activity of this compound?
Substitution of COD with chiral N-heterocyclic carbenes (NHCs) enhances enantioselectivity in hydrogenation . For instance, benzimidazol-2-ylidene ligands improve turnover frequency by stabilizing Rh(I) intermediates .
Q. What experimental variables critically affect reaction yields in asymmetric hydrogenation?
Key parameters include:
Q. How can contradictory catalytic outcomes (e.g., low enantiomeric excess) be troubleshooted?
Potential causes and solutions:
Q. What mechanistic insights explain its role in hydroboration reactions?
The dimer dissociates into monomeric Rh(I) species, which activate boron reagents (e.g., pinacolborane) via oxidative addition. Density Functional Theory (DFT) studies suggest a Rh(III)–H intermediate governs regioselectivity .
Q. How does the dimeric structure impact catalytic stability under high-temperature conditions?
Thermal gravimetric analysis (TGA) indicates stability up to 255°C, but prolonged heating above 150°C risks ligand dissociation and Rh aggregation . Pre-reduction to colloidal Rh(0) nanoparticles may occur, altering catalytic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.